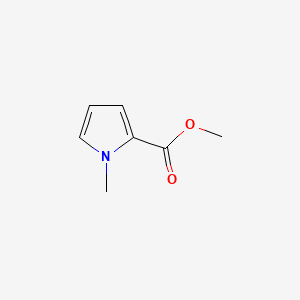

Methyl 1-methylpyrrole-2-carboxylate

説明

Nomenclature and Chemical Identity of Methyl 1-Methylpyrrole-2-carboxylate

This compound is an organic compound belonging to the pyrrole (B145914) family. Its chemical structure consists of a five-membered pyrrole ring, where the nitrogen atom is substituted with a methyl group, and a methyl carboxylate group is attached to the adjacent carbon atom (position 2). The systematic and common names, along with key chemical identifiers, are crucial for its unambiguous identification in chemical literature and databases. nih.govchemspider.com

The IUPAC name for this compound is methyl 1-methyl-1H-pyrrole-2-carboxylate. chemspider.comthermofisher.com It is also commonly referred to as 1-Methylpyrrole-2-carboxylic acid methyl ester. echemi.com The compound is registered under the CAS Registry Number 37619-24-2. nist.gov Its chemical formula is C₇H₉NO₂, corresponding to a molecular weight of 139.15 g/mol . echemi.comnist.gov

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | methyl 1-methyl-1H-pyrrole-2-carboxylate | chemspider.comthermofisher.com |

| Synonyms | 1-Methylpyrrole-2-carboxylic acid methyl ester, Methyl N-methylpyrrole-2-carboxylate | echemi.com |

| CAS Number | 37619-24-2 | nist.govsigmaaldrich.com |

| Molecular Formula | C₇H₉NO₂ | nih.govnist.gov |

| Molecular Weight | 139.15 g/mol | echemi.comnist.gov |

| InChI Key | APHVGKYWHWFAQV-UHFFFAOYSA-N | thermofisher.comnist.gov |

| Appearance | Clear colorless to yellow liquid | thermofisher.comthermofisher.com |

| Refractive Index | 1.5195-1.5225 @ 20°C | thermofisher.comthermofisher.com |

Contextualization within the Pyrrole Family of Heterocyclic Aromatic Compounds

This compound is a derivative of pyrrole, a fundamental five-membered heterocyclic aromatic compound with the formula C₄H₅N. britannica.com Pyrroles are characterized by a ring structure containing four carbon atoms and one nitrogen atom. britannica.com The aromaticity of the pyrrole ring arises from the delocalization of six π-electrons (one from each of the four carbon atoms and the lone pair from the sp²-hybridized nitrogen atom) across the planar ring, satisfying Hückel's rule (4n+2 π electrons). wikipedia.orglibretexts.orgnumberanalytics.com This delocalization of the nitrogen's lone pair into the ring makes pyrrole a very weak base compared to other amines. numberanalytics.comscispace.com

The pyrrole ring system is a vital structural motif found in numerous natural products essential to life, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. britannica.comscispace.com As a substituted derivative, this compound retains the core pyrrole structure but has modified properties due to the presence of the N-methyl and the C-2 methyl carboxylate functional groups. These substitutions influence the molecule's reactivity, polarity, and potential applications. The introduction of an acyl group on the nitrogen atom of a pyrrole ring is noted to have medicinal importance. scispace.com

Significance in Organic Chemistry and Related Disciplines

Pyrrole and its derivatives are of considerable significance in organic chemistry, medicinal chemistry, and materials science. scispace.comwisdomlib.org These compounds are not only present in a wide array of biologically active natural products but also serve as versatile building blocks and intermediates in the synthesis of more complex molecules. numberanalytics.comscispace.comnih.gov The pyrrole nucleus is considered a valuable scaffold by medicinal chemists, and many pyrrole-based drugs have reached the market. nih.gov

Pyrrole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. wisdomlib.orgnih.govnih.gov Consequently, they are a major focus in drug discovery and development programs. nih.gov In the realm of synthetic organic chemistry, compounds like this compound are useful intermediates. thermofisher.com For instance, the related compound 1-Methyl-2-pyrrolecarboxylic acid is used as a reactant in palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed oxidative coupling reactions to form fused heterocyclic systems. sigmaaldrich.com The functional groups on this compound allow for further chemical transformations, making it a valuable precursor in the synthesis of specifically designed target molecules. researchgate.net Beyond pharmaceuticals, pyrrole derivatives are utilized in the development of polymers, corrosion inhibitors, and dyes. scispace.comscitechnol.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-5-3-4-6(8)7(9)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHVGKYWHWFAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191055 | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37619-24-2 | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037619242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 1 Methylpyrrole 2 Carboxylate and Its Derivatives

Esterification Routes from 1-Methylpyrrole-2-carboxylic Acid

The most direct route to Methyl 1-methylpyrrole-2-carboxylate is through the esterification of its corresponding carboxylic acid. This method leverages the commercially available starting material, 1-methyl-2-pyrrolecarboxylic acid. sigmaaldrich.com

The classical and widely used method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid (1-methylpyrrole-2-carboxylic acid) with an excess of methanol (B129727), which acts as both the reagent and the solvent. The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.uk The process is a reversible equilibrium, and to drive it towards the formation of the ester, the alcohol is used in large excess. masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by the methanol molecule. masterorganicchemistry.com Subsequent dehydration yields the final ester product, this compound, and water. masterorganicchemistry.com

Alternative reagents can also be employed for this esterification, such as thionyl chloride (SOCl₂) with methanol or diazomethane (B1218177) derivatives, though the latter can be hazardous and is often reserved for specific applications. commonorganicchemistry.com

Synthesis from Pyrrole-2-carboxylic Acid Precursors

An alternative strategy involves starting with simpler pyrrole (B145914) precursors and introducing the necessary functional groups, namely the N-methyl and the 2-carboxylate groups, in separate steps.

The Dumas method is historically and predominantly recognized as a quantitative method for determining nitrogen content in organic compounds. In the context of the synthesis of pyrrole-2-carboxylates, a specific "Modified Dumas Method" is not prominently documented in contemporary chemical literature as a standard synthetic route.

A documented pathway to pyrrole-2-carboxylates involves the formation and subsequent reaction of a trichloromethyl ketone intermediate. researchgate.net This method can be adapted for the synthesis of this compound. The synthesis begins with a suitable pyrrole starting material, such as N-methylpyrrole.

The key steps are:

Formation of the Trichloromethyl Ketone: The pyrrole substrate is reacted with a trichloromethylating agent, such as carbon tetrachloride (CCl₄), often in the presence of a catalyst. This introduces a -CCl₃ group onto the pyrrole ring at the 2-position, forming 1-methylpyrrol-2-yl trichloromethyl ketone as an intermediate. researchgate.net

Methanolysis of the Intermediate: The resulting trichloromethyl derivative is then subjected to methanolysis. The reaction with methanol converts the trichloromethyl ketone into the methyl ester. researchgate.net This step effectively transforms the -C(O)CCl₃ group into the -COOCH₃ group, yielding this compound. This transformation provides a viable, though indirect, route to the target compound from simpler pyrrole precursors. researchgate.net

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of the pyrrole-2-carboxylate scaffold is no exception, with significant advances in transition metal and iron-based catalysis.

Transition metal-catalyzed cycloaddition reactions are powerful methods for constructing the pyrrole ring system with high degrees of control over regioselectivity. rawdatalibrary.net These methods build the heterocyclic core from simpler, non-cyclic precursors. Strategies such as [3+2], [4+1], and [2+2+1] cycloadditions are employed, utilizing a range of transition metals including rhodium, palladium, gold, and nickel. rawdatalibrary.netnih.gov

These reactions offer advantages such as milder reaction conditions and high atomic economy. rawdatalibrary.net For example, a [3+2] cycloaddition might involve the reaction of an azirine with an alkyne, or a [2+2+1] cycloaddition could assemble the ring from two alkyne molecules and a nitrogen source, catalyzed by a metal complex. While these methods are broadly applicable for creating substituted pyrroles, their specific application to produce this compound would depend on the selection of appropriately functionalized starting materials.

Iron catalysts have gained prominence as an economical, sustainable, and effective option for synthesizing pyrrole derivatives. nih.govacs.org A general method for introducing a carboxy group into the pyrrole ring has been developed using iron-catalyzed reactions of pyrrole derivatives with a carbon tetrachloride-alcohol system. bohrium.com

Specifically, alkyl 1H-pyrrole-2-carboxylates can be synthesized in high yields from reactions of 1H-pyrrole or N-substituted pyrroles with carbon tetrachloride and an aliphatic alcohol, in the presence of an iron-containing catalyst. researchgate.net A study by Khusnutdinov et al. demonstrated that the reaction of N-methylpyrrole under these conditions yielded a mixture containing this compound. researchgate.net The reaction likely proceeds through the formation of a trichloromethyl intermediate, which is then converted to the methyl ester, as described in section 2.2.2. researchgate.net The efficiency of these iron-catalyzed systems is highlighted by the high yields achievable.

To illustrate the effectiveness of various iron catalysts in a related synthesis, the table below shows the yields for the formation of methyl 5-acetyl-1H-pyrrole-2-carboxylate from 2-acetyl-1H-pyrrole.

| Catalyst | Yield of Product (%) |

| FeCl₃ | 83 |

| Fe(acac)₃ | 80 |

| Fe(OAc)₂ | 65 |

| FeBr₂ | 62 |

| This table presents data for the synthesis of methyl 5-acetyl-1H-pyrrole-2-carboxylate, demonstrating the utility of various iron catalysts in pyrrole-2-carboxylate formation. Data sourced from Khusnutdinov et al. (2010). researchgate.net |

This iron-catalyzed approach represents a significant advancement, providing a direct and efficient route to pyrrole-2-carboxylates from simple precursors. researchgate.netbohrium.com

Molecular Structure and Conformational Analysis of Methyl 1 Methylpyrrole 2 Carboxylate

Pyrrole (B145914) Ring System and Methyl Ester Substitution

The foundational framework of Methyl 1-methylpyrrole-2-carboxylate consists of a five-membered aromatic pyrrole ring. This heterocyclic system is characterized by the presence of a nitrogen atom which contributes to the π-electron system, rendering the ring electron-rich. Attached to this core at the C2 position is a methyl ester group (-COOCH₃), and the pyrrole nitrogen is substituted with a methyl group (-CH₃).

The substitution pattern significantly influences the electronic distribution and geometry of the pyrrole ring. The methyl ester group, being an electron-withdrawing group, tends to pull electron density from the aromatic ring. Conversely, the methyl group on the nitrogen atom is weakly electron-donating. This electronic push-pull relationship can affect bond lengths and angles within the pyrrole nucleus.

Conformational Preferences: Syn and Anti-Conformers

The orientation of the methyl ester group relative to the pyrrole ring gives rise to two principal planar conformers: syn and anti. These conformers are defined by the dihedral angle formed by the N-C2 bond of the pyrrole ring and the C-O single bond of the ester group. In the syn-conformer, the carbonyl oxygen of the ester group is oriented towards the nitrogen atom of the pyrrole ring. In the anti-conformer, the carbonyl oxygen is directed away from the pyrrole nitrogen.

Computational studies on related 2-acylpyrroles suggest that the stability of these conformers is governed by a delicate balance of steric and electronic factors. While direct experimental data on the conformational preferences of this compound is not extensively available, theoretical calculations on similar molecules indicate that both conformers can exist, with the energy difference between them often being small. For 2-acylpyrroles in general, the tendency to form cyclic dimers can stabilize the syn-conformation.

Hydrogen Bonding Interactions in Monomeric and Dimeric Forms

In the solid state, the arrangement of this compound molecules is dictated by a network of weak intermolecular interactions, primarily in the form of hydrogen bonds. Unlike its N-unmethylated counterpart, Methyl 1H-pyrrole-2-carboxylate, the N-methyl group in the title compound precludes the formation of classical N–H⋯O hydrogen bonds. Consequently, weaker C–H⋯O interactions play a crucial role in its crystal packing.

N–H⋯O Hydrogen Bonds

As this compound lacks a hydrogen atom on the pyrrole nitrogen, it cannot act as a donor for N–H⋯O hydrogen bonds. This is a significant point of differentiation from Methyl 1H-pyrrole-2-carboxylate, where strong N–H⋯O hydrogen bonds are the primary drivers of its supramolecular assembly, leading to the formation of helical chains.

C–H⋯O Interactions

In the absence of strong N-H donors, weaker C–H⋯O hydrogen bonds become the dominant directional interactions in the crystal structure of this compound. These interactions involve hydrogen atoms from the pyrrole ring and the methyl groups acting as donors, and the oxygen atoms of the carbonyl group of the methyl ester acting as acceptors. Studies on structurally similar compounds, such as 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, have shown through X-ray diffraction that C–H⋯O interactions are instrumental in forming dimeric and chain motifs. The carbonyl oxygen is a potent hydrogen bond acceptor, facilitating these interactions.

Computational Chemistry Investigations

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the molecular structure and properties of this compound where experimental data may be limited.

DFT calculations can be employed to:

Determine the optimized geometries of the syn and anti conformers and calculate their relative energies to predict the most stable conformation.

Analyze the electronic structure, including charge distribution and molecular orbitals, to understand the influence of the substituent groups on the pyrrole ring.

Simulate vibrational spectra (e.g., IR and Raman) which can aid in the identification and characterization of the compound and its conformers.

Investigate intermolecular interactions in dimeric and larger clusters to model the forces responsible for the crystal packing.

Hirshfeld surface analysis, a computational tool often used in conjunction with crystal structure data, can be utilized to visualize and quantify intermolecular contacts. For a related compound, 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, Hirshfeld analysis revealed the prevalence of H⋯H, H⋯Cl/Cl⋯H, and H⋯C/C⋯H interactions, with a significant portion of H⋯H contacts. This type of analysis for this compound would provide a detailed fingerprint of its intermolecular interaction landscape.

| Parameter | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | This compound |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties of pyrrole derivatives. researchgate.netresearchgate.netacs.orgresearchgate.net DFT calculations have been instrumental in understanding the structural and electronic characteristics of these compounds.

The choice of a suitable basis set and functional is critical for obtaining accurate results in DFT calculations. For pyrrole derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been widely and successfully used. researchgate.netresearchgate.netacs.org B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy of the calculations.

The 6-311++G(d,p) basis set is a triple-zeta Pople-style basis set. The components of this designation signify:

6-311G : Each core atomic orbital is represented by a single basis function (a contraction of 6 primitive Gaussian functions), and valence orbitals are split into three basis functions (contracted from 3, 1, and 1 primitive Gaussians). This provides flexibility for describing the valence electron distribution.

++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for accurately describing systems with lone pairs, anions, or weak interactions.

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals from their spherical or simple shapes, which is crucial for describing chemical bonding accurately.

This combination has been shown to provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational spectra, and electronic properties of related pyrrole compounds. researchgate.netacs.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. researchgate.net

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE) : A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive.

For related compounds like 1-methylpyrrole-2-carbonyl chloride, the HOMO-LUMO energy gap has been calculated to be around 5.05 eV, indicating significant stability. researchgate.net Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively, providing insights into potential sites for electrophilic and nucleophilic attack.

| Parameter | Description | Significance in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a stronger tendency to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a stronger tendency to accept electrons. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity and lower kinetic stability. |

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal vibrational mode, PED allows for an unambiguous characterization of the molecule's vibrations. researchgate.net

For pyrrole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute harmonic vibrational frequencies. researchgate.netresearchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a better comparison with experimental spectra. The PED analysis, often performed using software like VEDA4, helps to resolve ambiguities in spectral assignments, especially in complex molecules where vibrational modes can be highly coupled. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.org This allows for the analysis of chemical bonds and intermolecular interactions based on the topology of the electron density, ρ(r). wikipedia.orgwiley-vch.de

Key features of a QTAIM analysis include the identification of critical points in the electron density, where the gradient of ρ(r) is zero.

(3, -3) Critical Point : A local maximum in ρ(r), almost always found at the position of an atomic nucleus.

(3, -1) Critical Point : Also known as a bond critical point (BCP), it is found between two chemically bonded atoms. The line of maximum electron density connecting the two nuclei is called the bond path. wiley-vch.de

(3, +1) Critical Point : A ring critical point (RCP), found in the interior of a ring structure.

(3, +3) Critical Point : A cage critical point (CCP), found inside a molecular cage.

The properties of the electron density at the BCP, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature of the chemical bond. For example, the Bader theory has been applied to analyze the hydrogen bonds in dimers of pyrrole-2-carboxylic acid, a closely related compound. acs.org

| QTAIM Parameter at BCP | Description | Interpretation |

| Electron Density (ρBCP) | The magnitude of the electron density at the bond critical point. | Higher values typically indicate stronger, covalent-like bonds. |

| Laplacian of Electron Density (∇²ρBCP) | The second derivative of the electron density. | Negative values indicate a concentration of charge, typical of shared (covalent) interactions. Positive values indicate charge depletion, typical of closed-shell (ionic, hydrogen bond, van der Waals) interactions. |

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein or enzyme.

For derivatives of methyl 1-methylpyrrole, such as 1-methyl-1H-pyrrole-2,5-diones, molecular docking studies have been performed to understand their interactions with biological targets like cyclooxygenase (COX) enzymes. ebi.ac.uknih.gov These studies help to rationalize the observed biological activity and selectivity of the compounds. The analysis typically involves:

Preparation of the protein and ligand structures : Obtaining the 3D coordinates of the target protein (often from the Protein Data Bank) and generating a low-energy 3D conformer of the ligand.

Docking simulation : Using a scoring function to place the ligand in various positions and orientations within the protein's active site and calculating the binding energy for each pose.

Analysis of results : The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org

For example, docking studies have revealed that specific pyrrole derivatives can form strong binding interactions with the COX-2 isozyme, providing a theoretical basis for their inhibitory potency. ebi.ac.uknih.gov

Chemical Reactivity and Derivatization of Methyl 1 Methylpyrrole 2 Carboxylate

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring is an aromatic, five-membered heterocycle that is inherently electron-rich and susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, increasing the electron density of the ring carbons. In the case of 1-methylpyrrole, the methyl group on the nitrogen further enhances this electron-donating effect.

Functional Group Transformations

The ester functionality of Methyl 1-methylpyrrole-2-carboxylate is a key site for various chemical transformations, allowing for the synthesis of a range of derivatives.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 1-methylpyrrole-2-carboxylic acid, under basic conditions. This reaction is a fundamental transformation that opens up further derivatization possibilities. For instance, alkaline hydrolysis of similar pyrrole esters has been shown to proceed readily to yield the carboxylic acid. rsc.orgcdnsciencepub.com

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|

The conversion of the ester to an amide is another important functional group transformation. This can be achieved by reacting this compound with an amine. The direct amidation of esters often requires a catalyst. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent to form the carboxamide. google.com This approach is common in the synthesis of naturally occurring pyrrole-containing compounds. rsc.org

Table 2: Amidation of this compound

| Reactant | Reagents | Product |

|---|---|---|

| This compound | Amine (R-NH2), Catalyst | 1-methyl-N-substituted-pyrrole-2-carboxamide |

Halogenation Reactions

The electron-rich nature of the pyrrole ring makes it reactive towards halogenating agents. The bromination and chlorination of reactive 1-substituted pyrroles have been studied, and the regioselectivity is influenced by the nature of the substituent on the nitrogen. acs.org For N-methylpyrrole, electrophilic substitution, including halogenation, is most effective at the second or fifth position due to the formation of a greater number of resonance structures. study.com Given the presence of the carboxylate group at the 2-position, halogenation of this compound would be expected to occur at the available positions of the pyrrole ring, likely favoring the 4- or 5-position.

Electrophilic Substitution Reactions (e.g., Nitration)

The pyrrole ring readily undergoes electrophilic substitution reactions such as nitration. Direct nitration of 1-methylpyrrole has been shown to yield both 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole. cdnsciencepub.com The presence of the deactivating carboxylate group at the 2-position in this compound would influence the regioselectivity of nitration, likely directing the incoming nitro group to the 4- or 5-position.

Directed C-H Functionalization

Directed C-H functionalization is a powerful tool in organic synthesis for the selective introduction of functional groups. The carboxylate group in compounds like this compound can act as a directing group in transition-metal-catalyzed C-H activation reactions. magtech.com.cnscilit.com This approach allows for the functionalization of C-H bonds at specific positions, guided by the proximity of the directing group. This strategy can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at positions that might be difficult to access through traditional electrophilic substitution reactions.

Palladium-Catalyzed Vinylationresearchgate.net

Scientific literature readily available through targeted searches does not provide specific examples of palladium-catalyzed vinylation, such as the Heck-Mizoroki reaction, being performed directly on this compound. This type of reaction typically involves the coupling of an unsaturated halide with an alkene, and while broadly applied in organic chemistry, specific conditions and outcomes for this particular substrate are not detailed in the consulted research.

Catalytic C–H Borylation and Suzuki Couplingnih.gov

Current research extensively covers the iridium-catalyzed C-H borylation and subsequent Suzuki coupling of methyl 1H-pyrrole-2-carboxylate, the N-H analog of the title compound. These studies demonstrate a facile, two-step process to synthesize 5-aryl-pyrrole-2-carboxylates without the need for N-H protection mdpi.comresearchgate.netsemanticscholar.org. The process involves an initial iridium-catalyzed borylation at the C5 position of the pyrrole ring, followed by a palladium-catalyzed Suzuki coupling with various aryl halides mdpi.com. However, specific studies detailing the direct C-H borylation and subsequent Suzuki coupling on the N-methylated substrate, this compound, are not available in the reviewed literature. The substitution on the pyrrole nitrogen is known to influence the electronic properties and reactivity of the ring, meaning the results from the N-H analog cannot be directly extrapolated.

N-Alkylation Reactionsnih.gov

The synthesis of this compound is itself an example of an N-alkylation reaction, starting from its precursor, methyl 1H-pyrrole-2-carboxylate. The N-alkylation of pyrroles is a fundamental transformation in heterocyclic chemistry. This reaction typically proceeds by deprotonation of the pyrrole nitrogen with a suitable base, followed by quenching the resulting anion with an alkylating agent.

Established methods for the N-methylation of pyrroles often employ a strong base to generate the pyrrolide anion, which then acts as a nucleophile. Common bases include sodium hydride (NaH), potassium hydride (KH), or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The alkylating agent is typically an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

A representative procedure for the synthesis of this compound from methyl 1H-pyrrole-2-carboxylate is outlined below.

General Synthetic Scheme for N-Alkylation:

Starting Material: Methyl 1H-pyrrole-2-carboxylate

Reagents: 1. Base (e.g., NaH, K₂CO₃) 2. Methylating Agent (e.g., CH₃I)

Product: this compound

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | Methyl 1H-pyrrole-2-carboxylate, DMF | Stirring at 0 °C | Dissolve starting material |

| 2 | Sodium Hydride (NaH) | Portionwise addition at 0 °C | Deprotonation of N-H |

| 3 | Methyl Iodide (CH₃I) | Dropwise addition, then warm to RT | Introduction of methyl group |

| 4 | Water, Ethyl Acetate | Aqueous workup | Quenching and extraction |

| 5 | Brine, MgSO₄, Filtration | Drying and purification | Isolation of pure product |

This reaction regioselectively yields the N-alkylated product due to the higher acidity of the N-H proton compared to the C-H protons on the pyrrole ring.

Formation of Hydrazones and Related Compoundsvlifesciences.com

The ester functional group of this compound serves as a handle for the synthesis of various derivatives, including hydrazones. The formation of a hydrazone from the ester proceeds via a two-step sequence: first, the conversion of the methyl ester to a carbohydrazide (also known as an acid hydrazide), followed by condensation with an aldehyde or ketone.

Synthesis of 1-Methylpyrrole-2-carbohydrazide

The reaction of this compound with hydrazine hydrate (N₂H₄·H₂O) leads to the formation of 1-methylpyrrole-2-carbohydrazide. This nucleophilic acyl substitution reaction displaces the methoxy group (-OCH₃) of the ester with a hydrazinyl group (-NHNH₂). The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol.

Reaction Scheme:

Starting Material: this compound

Reagent: Hydrazine Hydrate (N₂H₄·H₂O)

Solvent: Ethanol

Condition: Reflux

Product: 1-Methylpyrrole-2-carbohydrazide

Condensation to Form Hydrazones

The resulting 1-methylpyrrole-2-carbohydrazide can then be readily converted into a variety of hydrazones by condensation with a suitable aldehyde or ketone. This reaction is typically acid-catalyzed and involves the formation of a C=N double bond. For instance, reacting the carbohydrazide with a substituted aromatic aldehyde in a solvent like acetic acid or ethanol with a catalytic amount of acid yields the corresponding N-aroylhydrazone.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product Type |

| 1-Methylpyrrole-2-carbohydrazide | Substituted Aldehyde | Ethanol / Acetic Acid | Reflux | N'-Alkylidene-1-methylpyrrole-2-carbohydrazide |

| 1-Methylpyrrole-2-carbohydrazide | Substituted Ketone | Ethanol / Acetic Acid | Reflux | N'-Alkylidene-1-methylpyrrole-2-carbohydrazide |

This sequential transformation provides a versatile route to a wide array of functionalized pyrrole derivatives, which are of interest in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

Methyl 1-methylpyrrole-2-carboxylate serves as a fundamental scaffold for the synthesis of a variety of complex and biologically active molecules. The pyrrole (B145914) nucleus is a common motif in numerous natural products and pharmaceuticals, and this particular derivative offers a convenient starting point for introducing further chemical complexity. biolmolchem.comnih.govresearchgate.net

One notable class of complex natural products that feature a substituted pyrrole core are the lamellarins. These marine-derived alkaloids are known for their wide range of biological activities, including potent cytotoxicity against cancer cell lines. mdpi.comktu.eduacs.org While many reported syntheses of lamellarin analogues commence with methyl pyrrole-2-carboxylate, the strategic use of this compound can be envisaged to directly introduce the N-methyl group present in some lamellarin structures. mdpi.comrsc.org The synthesis of lamellarin D, for instance, has been achieved in eight steps from methyl pyrrole-2-carboxylate, involving sequential bromination and Suzuki cross-coupling reactions to build the complex polycyclic framework. mdpi.com A similar synthetic strategy could logically be applied starting with this compound to access N-methylated lamellarin derivatives.

The general synthetic utility of pyrrole-2-carboxylates in constructing such complex molecules often involves a series of functionalization reactions at various positions of the pyrrole ring. These can include electrophilic substitution reactions, metal-catalyzed cross-coupling reactions, and condensation reactions, allowing for the step-wise assembly of the target molecule.

Synthesis of Fused Heterocyclic Systems

The structure of this compound is ideally suited for the construction of fused heterocyclic systems, where the pyrrole ring is annulated with another heterocyclic ring. These fused systems are of significant interest in medicinal chemistry due to their often-favorable pharmacological properties.

Pyrrolo[1,2-a]pyrazinone Derivatives

Pyrrolo[1,2-a]pyrazinones are a class of fused heterocyclic compounds that have attracted considerable attention due to their potential therapeutic applications, including anti-inflammatory and analgesic activities. nih.gov The synthesis of aryl-substituted pyrrolo[1,2-a]pyrazinone derivatives has been successfully achieved using methyl pyrrole-2-carboxylate as a key starting material. ktu.edunih.govnih.govnih.govresearchgate.net

The general synthetic route involves the N-alkylation of the pyrrole nitrogen with a suitable α-haloketone, followed by an intramolecular cyclization. For example, the reaction of methyl pyrrole-2-carboxylate with an α-bromoarylethanone in the presence of a base like potassium carbonate in DMF yields the corresponding methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate intermediate. nih.govnih.gov Subsequent treatment of this intermediate under appropriate conditions can induce cyclization to form the desired pyrrolo[1,2-a]pyrazinone core. nih.gov

While the existing literature predominantly describes this synthesis with the non-N-methylated pyrrole, the use of this compound would logically preclude the initial N-alkylation step and would require a different synthetic strategy to construct the pyrazinone ring. A plausible approach would involve the modification of the ester group to an amide, followed by reaction with a suitable two-carbon synthon to facilitate the cyclization. This highlights the versatility of the pyrrole scaffold and the potential for developing novel synthetic routes based on the specific substitution pattern of the starting material.

Pyrano[3,4-b]pyrrol-7(1H)-one Derivatives

The pyrano[3,4-b]pyrrol-7(1H)-one scaffold is another important fused heterocyclic system found in a number of bioactive natural products. A method for the synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones has been developed, although it does not directly start from this compound.

This reported synthesis commences with methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate. mdpi.com The key steps involve a Sonogashira–Hagihara cross-coupling of the 3-bromo position with a terminal alkyne, followed by an iodine-mediated electrophilic cyclization of the resulting 3-alkynylated pyrrole-2-carboxylate to construct the 2-pyrone ring. mdpi.com The resulting 4-iodo-pyrano[3,4-b]pyrrol-7(1H)-one can be further functionalized via Suzuki–Miyaura or Sonogashira–Hagihara cross-coupling reactions. mdpi.com

To utilize this compound for the synthesis of this scaffold, a different synthetic approach would be necessary. One potential strategy could involve the functionalization of the pyrrole ring at the 3- and 4-positions to introduce the necessary precursors for the pyranone ring formation. For instance, a Vilsmeier-Haack reaction could introduce a formyl group at the 3-position, which could then be elaborated to build the fused ring system.

Precursor for N-Methylpyrrole Amino Acids

This compound is a valuable precursor for the synthesis of non-proteinogenic amino acids, specifically N-methylpyrrole amino acids. These unnatural amino acids are of interest for their potential to be incorporated into peptides, leading to novel structures with modified biological activities and stabilities.

Biological and Medicinal Chemistry Research

Role as a Pharmaceutical Intermediate

Methyl 1-methylpyrrole-2-carboxylate serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure, featuring a pyrrole (B145914) ring, a methyl group, and a carboxylate group, allows for various chemical modifications to produce a diverse range of derivatives. This adaptability has made it a valuable starting material in the design and synthesis of new drugs.

The compound is utilized in multi-step synthetic pathways to construct heterocyclic compounds that are of interest in medicinal chemistry. For instance, it has been employed as a synthetic intermediate in the preparation of pyrrolo[2,3-b]pyridines and pyrrolo[2,1-b]oxazoles. These resulting heterocyclic structures are often investigated for their potential biological activities.

Derivatives with Potential Biological Activities

A significant body of research has been dedicated to the synthesis and biological screening of derivatives of this compound. These studies have unveiled a range of pharmacological activities, highlighting the potential of this chemical scaffold in drug discovery.

Antibacterial Properties

Derivatives of this compound have demonstrated notable antibacterial activity against a variety of bacterial strains. The pyrrole-2-carboxylate moiety is considered a key pharmacophore in a series of potential antibacterial compounds.

For example, a series of new O-acyloximes of 4-formylpyrroles, described as 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates, have shown antimicrobial activity against several bacteria, including Proteus mirabilis, Proteus vulgaris, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus epidermidis, Corynebacterium xerosis, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 125 μg/mL ccsenet.org.

Another study focused on pyrrole-based chalcones, synthesized by the condensation of 2-acetyl-1-methylpyrrole with 5-(aryl)furfural derivatives. These compounds were evaluated for their in vitro antimicrobial effects, with one derivative, 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one, showing promising activity researchgate.net.

Furthermore, a para-trifluoromethyl derivative of Marinopyrrole A, a compound containing a pyrrole core, exhibited potent antibacterial activity. This derivative was found to be more potent than vancomycin against methicillin-resistant Staphylococcus epidermidis (MRSE), methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netaip.org.

Below is a table summarizing the antibacterial activity of selected this compound derivatives:

| Derivative | Bacterial Strain(s) | Activity (MIC) |

|---|---|---|

| 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates | P. mirabilis, P. vulgaris, P. aeruginosa, K. pneumoniae, S. epidermidis, C. xerosis, E. faecalis | 7.81-125 μg/mL ccsenet.org |

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one | Various bacterial agents | Data not specified researchgate.net |

| para-trifluoromethyl derivative of Marinopyrrole A | MRSE, MSSA, MRSA | MRSE: 8 ng/mL, MSSA: 0.125 μg/mL, MRSA: 0.13–0.255 μg/mL researchgate.netaip.org |

Anti-inflammatory Effects

The pyrrole scaffold is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs), and derivatives of this compound have been investigated for their anti-inflammatory potential.

One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), which was structurally inspired by the COX-2 selective inhibitor celecoxib, has been evaluated for its anti-inflammatory and immunomodulatory effects google.comdokumen.pub. In a carrageenan-induced paw edema model in rats, this compound demonstrated potent anti-inflammatory activity, particularly after repeated dosing google.comdokumen.pub. It was found to significantly reduce local edema and suppress systemic levels of the pro-inflammatory cytokine TNF-α google.comdokumen.pub. The study also noted a significant elevation of the anti-inflammatory cytokine TGF-β1, suggesting a potential immunomodulatory mechanism google.comdokumen.pub.

Research into 1H-pyrrole-2,5-dione derivatives has also revealed anti-inflammatory properties, with some compounds inhibiting lipopolysaccharide (LPS)-induced PGE2 production and the activity of cyclooxygenase (COX-1 and COX-2) enzymes google.com.

Anticancer and Antiproliferative Activities

Numerous pyrrole derivatives have been reported to possess anticancer properties, and functionalized pyrrole scaffolds are considered important chemotypes for designing protein kinase inhibitors with antiproliferative potential nih.gov.

A series of novel trisubstituted pyrrole derivatives with a carbonyl group were synthesized and evaluated for their cytotoxic activity against various cancer cell lines nih.gov. The study highlighted that the carbonyl group in pyrrole molecules plays a key role in their biological activity nih.gov. The antitumor effects of these derivatives were tested against LoVo colon cancer cells, MCF-7 breast cancer cells, and SK-OV-3 ovary cancer cells, with some compounds showing the ability to inhibit cell proliferation nih.gov.

Another study focused on 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its coordination compounds, which were tested for their anticancer activities on A549-human lung and HT29-human colon cells researchgate.net. The synthesis of the heterocyclic ligand in this study utilized methyl 1-methylpyrrole-2-acetate, a closely related compound researchgate.net.

Furthermore, novel pyrrolo[1,2-a]quinoxaline derivatives, synthesized from substituted phenyl-1H-pyrrole-2-carboxylic acid alkyl esters, have shown antiproliferative activity against human leukemic and breast cancer cell lines.

The table below presents a summary of the anticancer activity of some derivatives:

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Trisubstituted pyrrole derivatives | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Inhibition of cell proliferation nih.gov |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its coordination compounds | A549 (lung), HT29 (colon) | Anticancer activity researchgate.net |

| Pyrrolo[1,2-a]quinoxaline derivatives | K562, U937, HL60 (leukemic), MCF7 (breast) | Antiproliferative activity |

Antifungal Effects

Derivatives of this compound have also been explored for their antifungal properties. The introduction of different functional groups onto the pyrrole ring can lead to compounds with significant activity against various fungal pathogens.

One study investigated the antifungal properties of synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates analogues against Candida albicans. Several of these derivatives exhibited high minimum inhibitory concentrations (MICs), with some showing inhibitory potentials many times greater than the standard antifungal fluconazole.

Another research effort synthesized new pyrrole chalcone derivatives and screened them for in vitro antimicrobial activity, which included antifungal testing. The results indicated that these derivatives possess good antifungal activity, which was attributed to the presence of the heterocyclic ring and was enhanced by the introduction of a methoxy group.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of pyrrole-based compounds. For pyrrolamide inhibitors of DNA gyrase, SAR analyses revealed that substitutions at three key positions of the molecule are critical for potent on-target and antibacterial activity. mdpi.com Modifications to the pyrrole ring, the central phenyl ring, and a third variable position have been systematically explored to enhance efficacy. For example, replacing a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole increased activity against E. coli DNA gyrase twofold. mdpi.com

Potential Applications in Biosensor Development

The core pyrrole structure is fundamental to the development of advanced electrochemical biosensors. While this compound itself is not directly used, polymers derived from pyrrole and its functionalized versions, such as polypyrrole (PPy) and poly(pyrrole-2-carboxylic acid), are widely employed. mdpi.com

These conducting polymers serve as excellent materials for electrode modification due to their environmental stability, biocompatibility, and high electronic conductivity. mdpi.com In biosensor applications, PPy and its derivatives are used to create a matrix for immobilizing biological recognition elements, such as enzymes (e.g., glucose oxidase) or antibodies. This polymer film not only entraps the biomolecule but also facilitates efficient electron transfer between the biomolecule's active site and the electrode surface, which is essential for signal transduction. nih.gov

For example, composites made of polypyrrole-3-carboxylic acid, polypyrrole, and gold nanoparticles have been used to create highly sensitive electrochemical biosensors for detecting dopamine. mdpi.com Similarly, poly(pyrrole-2-carboxylic acid) has been utilized in the development of amperometric glucose biosensors, where the carboxylic acid group can form stable covalent bonds with enzymes, improving the long-term stability of the sensor's response. The unique properties of these pyrrole-based polymers help enhance the sensitivity, selectivity, and response time of biosensors designed for clinical diagnostics and environmental monitoring. mdpi.comnih.gov

Advanced Research Topics and Future Directions

Computational Studies on Molecular Energetics

Computational chemistry provides profound insights into the stability and reactivity of molecules through the study of their energetics. For pyrrole (B145914) derivatives like Methyl 1-methylpyrrole-2-carboxylate, these studies are crucial for understanding their thermodynamic properties.

A key area of research has been the determination of the standard molar enthalpies of formation (ΔfH°m) in the gaseous phase. A combined experimental and computational study on the closely related compound, 1-methyl-2-pyrrolecarboxylic acid, provides a strong foundation for understanding the energetics of its methyl ester. Using static bomb combustion calorimetry and Knudsen mass-loss effusion techniques, the standard molar enthalpy of formation in the gaseous phase for 1-methyl-2-pyrrolecarboxylic acid at 298.15 K was experimentally determined. mdpi.com

Computational methods, such as the G3(MP2)//B3LYP and MP2 approaches, have been employed to estimate these values theoretically. mdpi.comnih.gov These calculations are often performed using a set of gas-phase working reactions, and the results have shown excellent agreement with experimental data. mdpi.comnih.gov For 1-methyl-2-pyrrolecarboxylic acid, the experimentally derived gaseous phase enthalpy of formation was determined to be -(291.6 ± 1.7) kJ·mol⁻¹. mdpi.comnih.gov Such studies have been extended to calculate other critical energetic parameters, including N-H bond dissociation enthalpies, gas-phase acidities and basicities, proton and electron affinities, and adiabatic ionization enthalpies. mdpi.comnih.gov

These energetic characterizations are vital for assessing the stability, reactivity, and potential environmental biodegradability of these compounds. Understanding the energetic effects of adding a methyl group to the pyrrole ring, for instance, allows for comparison with other structurally similar compounds and helps in predicting the properties of new derivatives. mdpi.com

| Thermochemical Parameter | Experimental Value (kJ·mol⁻¹) | Computational Method |

|---|---|---|

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -291.6 ± 1.7 | G3(MP2)//B3LYP |

Exploration of Antifeedant Compounds

The pyrrole ring is a core structure in numerous natural products that exhibit a wide range of biological activities, including insecticidal and antifeedant properties. nih.govresearchgate.netnih.gov Pyrrolizidine alkaloids, for example, are well-known plant-derived secondary metabolites that act as defense compounds against herbivores. nih.gov This has spurred research into the potential of synthetic pyrrole derivatives as novel pest control agents.

Studies have shown that various pyrrole derivatives can be effective as grain protectants and demonstrate larvicidal potency against significant agricultural pests like Spodoptera littoralis (the cotton leafworm) and Spodoptera exigua. researchgate.netnih.govnih.gov The insecticidal efficacy of newly synthesized pyrrole compounds is often evaluated by determining their LC₅₀ values, which represent the concentration required to kill 50% of a test population. For instance, certain novel pyrrole derivatives have shown high bioefficacy with LC₅₀ values as low as 0.1306 ppm against S. littoralis larvae. nih.govacs.orgresearchgate.net

The mode of action for some insecticidal pyrroles, such as the commercial compound Chlorfenapyr, involves the uncoupling of oxidative phosphorylation in mitochondria, which disrupts energy production and leads to the insect's death. researchgate.net The exploration of compounds like this compound and its analogs in this context is a promising future direction. By modifying the substituents on the pyrrole ring, it may be possible to develop new compounds with enhanced specificity and potency as antifeedants or insecticides, potentially leading to more environmentally benign alternatives to current pesticides.

| Compound Class | Target Pest | Observed Activity |

|---|---|---|

| Novel Synthetic Pyrroles | Spodoptera littoralis | LC₅₀ values ranging from 0.1306 to 11.053 ppm nih.govacs.org |

| Pyrrolizidine Alkaloids | Spodoptera exigua, Pieris brassicae | Feeding inhibition up to ~75% nih.gov |

| 2-Phenylpyrroles | Oriental Armyworm | Moderate larvicidal potency researchgate.net |

Development of Pyrrole-Associated Biosensors

The unique electronic properties and biocompatibility of pyrrole-based polymers, particularly polypyrrole (PPy), have made them a major focus in the development of advanced electrochemical biosensors. nih.govmdpi.comresearchgate.net These sensors are analytical devices that use a biological recognition element to detect specific analytes. Polypyrrole serves as an excellent material for immobilizing biomolecules and transducing the biological recognition event into a measurable electrical signal. nih.gov

A significant advancement in this field is the use of functionalized pyrrole monomers, such as pyrrole-2-carboxylic acid, for polymerization. The carboxylic acid groups on the resulting polymer, poly(pyrrole-2-carboxylic acid) (PPCA), provide a key advantage. They allow for the stable, covalent immobilization of enzymes and antibodies onto the electrode surface. This covalent linkage is crucial as it prevents the leaching of the biomolecule, thereby improving the stability and reproducibility of the biosensor's response.

For example, biosensors for detecting glucose have been successfully developed by covalently binding the enzyme glucose oxidase to PPCA particles. Similarly, polypyrrole films functionalized with carboxylic groups have been used to create electrochemical ELISA platforms for detecting protein biomarkers like Tumor Necrosis Factor-alpha (TNF-α) in undiluted serum. mdpi.com The development of composite materials, combining polypyrrole derivatives with gold nanoparticles, further enhances the sensitivity and electron transfer properties of these biosensors. mdpi.com

Given these advancements, this compound represents a potential precursor for creating functionalized biosensor platforms. Through hydrolysis, the methyl ester can be converted to the carboxylic acid, which can then be used to anchor bioreceptors, opening avenues for the detection of a wide range of clinically relevant analytes.

Investigation of Halogen Bonding in Pyrrole Derivatives

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This interaction is directional and has emerged as a powerful tool in crystal engineering and supramolecular chemistry, analogous in many ways to the more familiar hydrogen bond.

In pyrrole derivatives, the carbonyl oxygen of a carboxylate or ketone substituent can act as a halogen bond acceptor. Studies on the crystal structure of compounds like 1-methylpyrrol-2-yl trichloromethyl ketone have confirmed the presence of C-Cl···O halogen bonds. mdpi.com The investigation of crystals of various pyrrol-2-yl ketones and methyl pyrrole-2-carboxylate has revealed that the carbonyl oxygen atom can act as an acceptor in both hydrogen and halogen bonds. mdpi.com

The substitution on the pyrrole nitrogen significantly influences the types of intermolecular interactions. When the nitrogen atom is substituted with a methyl group, as in this compound, the possibility of forming stronger N-H···O hydrogen bonds is eliminated. mdpi.com This makes the weaker C-H donor groups and potential halogen bonds more critical in dictating the crystal packing and supramolecular architecture. The interplay between halogen bonding and hydrogen bonding can be synergistic, activating substrates in catalytic reactions. For instance, a Michael reaction between N-methylpyrrole and methyl vinyl ketone has been shown to be catalyzed by a system that utilizes both types of interactions.

Future research will likely focus on synthesizing pyrrole derivatives containing various halogens (Cl, Br, I) to systematically study the strength and directionality of the resulting halogen bonds. This knowledge could be applied to design novel materials with specific electronic or optical properties and to develop new catalysts based on these directional non-covalent interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-methylpyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Synthesis Pathways :

- Trichloroacetylation : React pyrrole with trichloroacetyl chloride, followed by esterification using methanol and sodium methoxide .

- Cyclization : Use AlCl₃ in 1,2-dichlorobenzene to promote intramolecular cyclization of precursor esters (e.g., cis-methyl 1-(chloroacetyl)-2-methyltetrahydroquinoline-4-carboxylate) at 378 K, yielding 73% after recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl groups at δ ~2.2 ppm, ester carbonyls at δ ~3.6 ppm) and confirm regiochemistry .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESIMS m/z 125.13 for the parent ion) and fragmentation patterns .

- IR Spectroscopy : Detect ester carbonyl stretches (~1730 cm⁻¹) and pyrrole ring vibrations .

Q. How is the crystal structure of this compound determined?

- Crystallographic Methods : Single-crystal X-ray diffraction (e.g., using Oxford Xcalibur diffractometers). For analogous compounds, monoclinic systems (space group P2₁/c) with parameters a = 7.53 Å, b = 5.46 Å, c = 14.73 Å, β = 100.55° are reported .

- Software : SHELXL for refinement and Mercury for visualization. Hydrogen bonding (C–H⋯π interactions) and packing motifs should be analyzed .

Advanced Research Questions

Q. How can contradictory NMR data for pyrrole derivatives be resolved?

- Case Study : In cis/trans isomerism (e.g., tetrahydroquinoline derivatives), X-ray crystallography is essential to resolve ambiguities. For example, NMR alone could not distinguish substituent configurations in methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate, necessitating X-ray validation .

- Strategies : Combine NOESY (for spatial proximity) and computational modeling (DFT) to predict chemical shifts .

Q. What are the challenges in scaling up synthetic protocols for this compound?

- Purification : Column chromatography is often required to separate byproducts (e.g., colored impurities in trichloroacetylation routes). Recrystallization from ethanol or hexane/CH₂Cl₂ mixtures improves purity .

- Safety : Exothermic steps (e.g., AlCl₃-mediated cyclization) require controlled addition and cooling. Refer to SDS guidelines for handling corrosive reagents .

Q. How is this compound utilized in medicinal chemistry?

- Building Block : Functionalize the ester and methyl groups via nucleophilic substitution or cross-coupling to create analogs with anticancer/antimicrobial activity (e.g., ethyl 4-(isoquinoline-8-carbonyl)-3-methylpyrrole-2-carboxylate derivatives) .

- Biological Studies : The hydrochloride salt enhances water solubility for in vitro assays (e.g., enzyme inhibition studies) .

Q. What computational methods support the design of this compound derivatives?

- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. The Colle-Salvetti correlation-energy formula can estimate electron correlation effects in density-functional theory (DFT) frameworks .

- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible routes for derivatives, prioritizing one-step reactions and minimizing side products .

Methodological Notes

- Safety : Follow SDS guidelines (e.g., BLD Pharmatech’s recommendations: use fume hoods, avoid inhalation, and store at 2–8°C) .

- Data Reproducibility : Report crystal data (CCDC entries), NMR acquisition parameters (e.g., 300 MHz, DMSO-d₆), and purity thresholds (>95% by HPLC) .

- Contradictions : Cross-validate spectral data with synthetic intermediates (e.g., confirm esterification completion via IR carbonyl peaks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。